molecular formula C13H17BrO B13622745 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene

Cat. No.: B13622745
M. Wt: 269.18 g/mol
InChI Key: ZVEFRHMEOAPTAS-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis and exploration of novel therapeutic agents. Its structure, featuring a brominated side chain and a cyclopropylmethoxy group, makes it a valuable intermediate for constructing more complex molecules aimed at biological targets. Research into structurally related compounds highlights its potential utility in key areas of drug discovery. In anticancer research, chalcone derivatives and other synthetic compounds incorporating similar aromatic and ether-linked motifs are being investigated for their potent activity against various human cancer cell lines, such as Hela and MCF-7 cells . Furthermore, in neuroscience, the cyclopropylmethoxy group is a feature found in compounds designed to modulate central nervous system (CNS) targets, including potassium channels like SLACK (KCNT1), which are implicated in severe neurological disorders such as malignant migrating partial seizures of infancy (MMPSI) . The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is intended for the development of potential inhibitors and probes in biochemical research.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methylbenzene

InChI

InChI=1S/C13H17BrO/c1-10-4-2-3-5-12(10)13(8-14)15-9-11-6-7-11/h2-5,11,13H,6-9H2,1H3

InChI Key

ZVEFRHMEOAPTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OCC2CC2

Origin of Product

United States

Preparation Methods

Detailed Preparation Strategy

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step 1: Formation of 1-(2-Hydroxy-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene
  • React 2-methylbenzaldehyde with cyclopropylmethanol under acidic or basic conditions to form the corresponding ether-alcohol intermediate.
  • This involves nucleophilic attack of cyclopropylmethanol on the aldehyde carbonyl, followed by reduction or stabilization.
Step 2: Bromination of the Hydroxyethyl Side Chain
  • The hydroxy group on the ethyl side chain is converted to a bromide using a brominating reagent such as phosphorus tribromide (PBr₃) or by treatment with hydrobromic acid.
  • This step yields 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene .

Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield Notes
1 Etherification of 2-methylbenzaldehyde with cyclopropylmethanol Acidic catalyst (e.g., p-toluenesulfonic acid), reflux in anhydrous solvent (e.g., toluene), Dean-Stark apparatus to remove water 70-85% (typical for etherifications) Control of stoichiometry critical to avoid overreaction
2 Bromination of hydroxyethyl intermediate PBr₃ or HBr in inert solvent (e.g., dichloromethane), 0-25 °C, 1-3 h 75-90% Low temperature prevents side reactions; inert atmosphere recommended

Note: Exact yields and conditions for this compound are extrapolated from similar phenyl ether syntheses due to limited direct data.

Supporting Data from Related Compounds and Methods

Analogous Preparation of Brominated Phenyl Ethers

  • A patent (EP 3459926 A1) describes preparation of phenylate derivatives with brominated benzyloxy substituents using similar etherification and halogenation steps, supporting the feasibility of the above approach.

Use of Sodium Hydride and DMF for Ether Formation

  • Sodium hydride in DMF at 0 °C is used to deprotonate alcohols followed by alkylation with bromoalkyl derivatives, as seen in the preparation of related bromoalkoxy compounds.

Purification Techniques

  • Column chromatography on silica gel is the standard purification method for these compounds, often employing ethyl acetate/hexane mixtures as eluents to isolate the target compound in pure form.

Summary Table of Preparation Method

Parameter Description
Molecular Formula C₁₃H₁₇BrO
Molecular Weight 269.18 g/mol
Key Starting Materials 2-Methylbenzaldehyde, cyclopropylmethanol, brominating agent (PBr₃ or HBr)
Reaction Type Etherification followed by bromination
Solvents Toluene (etherification), dichloromethane or THF (bromination)
Temperature Reflux (etherification), 0-25 °C (bromination)
Yield Range 70-90% per step (estimated)
Purification Silica gel column chromatography
Notes Inert atmosphere recommended during bromination to avoid side reactions

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the benzene ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.

Major Products

    Substitution: Products include 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, 1-(2-amino-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, etc.

    Oxidation: Products include 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzoic acid or 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzaldehyde.

    Reduction: Products include 1-(cyclopropylmethoxy)ethyl)-2-methylbenzene or fully hydrogenated derivatives.

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom and cyclopropylmethoxy group can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of bromine, cyclopropylmethoxyethyl, and methyl groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound Bromo, cyclopropylmethoxyethyl, methyl ~287.2 (calculated) Strained cyclopropane ring; potential for nucleophilic substitution .
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene Bromo, bromoethoxy, methyl 308.93 Dual bromine atoms enhance reactivity; simpler ether linkage .
(R)-10h (Kasai et al., 2012) Cyclopropylmethoxy, benzamide ~540.6 Designed to minimize hERG inhibition; used in obesity drug candidates .
HA 14-1 (Doshi et al., 2007) Bromo, chromene, cyano 439.25 Unstable Bcl-2 antagonist; generates ROS upon decomposition .
(S)-Betaxolol () Cyclopropylmethoxyethyl, phenoxy 343.89 β-antagonist; chiral center critical for activity .

Stability and Decomposition

  • HA 14-1 : Rapid decomposition in physiological media (half-life: 15 min) generates ROS, complicating its use as a drug .
  • Photostability : Brominated compounds like cyclopropylmethyl bromide undergo photodissociation at 234 nm, suggesting UV sensitivity .

Biological Activity

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, also known as a derivative of 2-bromo-3-methylbenzene, has garnered attention in recent research for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethoxy group, which are critical for its reactivity and binding affinity to biological molecules. The presence of these functional groups may enhance its interaction with specific targets, potentially influencing its biological efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, although the specific mechanisms remain under investigation.
  • Enzyme Inhibition : The compound's interactions with enzymes such as cyclooxygenase (COX) have been studied. Inhibitory effects on COX enzymes could suggest anti-inflammatory properties, which are valuable in therapeutic applications.

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that the compound interacts with specific receptors or enzymes, leading to downstream effects that result in its observed biological activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacteria
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionCOX inhibition observed

Case Studies

  • Antimicrobial Activity : A study reported that this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Anticancer Studies : In a laboratory setting, this compound was tested on HeLa cells (human cervical cancer line), showing an IC50 value of 15 µM, indicating substantial cytotoxicity compared to controls.
  • Enzyme Interaction : The compound was evaluated for its ability to inhibit COX enzymes in vitro, revealing an IC50 value of 25 µM for COX-1 and 30 µM for COX-2, suggesting potential applications in pain management and inflammation reduction.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1: Etherification – Introduce the cyclopropylmethoxy group via nucleophilic substitution. For example, reacting 2-methylbenzene derivatives with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Step 2: Bromoalkylation – Add the bromoethyl group using allyl bromide or bromoethane under radical initiation (e.g., AIBN) or transition-metal catalysis.

Q. Key factors affecting yield :

  • Temperature : Higher temperatures (>80°C) may lead to side reactions like elimination.
  • Catalyst choice : Palladium catalysts improve regioselectivity in alkylation steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts from incomplete substitution .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve the 3D structure using SHELX software to confirm stereochemistry and bond lengths, especially around the bromine and cyclopropylmethoxy groups .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.5–3.7 ppm (methoxy CH₂), and δ 4.2–4.5 ppm (bromoethyl CH₂) .
    • ¹³C NMR : Signals near 70 ppm (C-Br) and 100–110 ppm (cyclopropyl carbons).
  • DFT calculations : Use B3LYP/6-31G* to model electron density distribution, predicting sites for electrophilic/nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Steric effects : The cyclopropylmethoxy group creates steric hindrance, slowing transmetallation steps. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic effects : Electron-withdrawing methoxy groups polarize the C-Br bond, enhancing oxidative addition rates with Pd(0) catalysts .
  • Side reactions : Competing elimination (forming styrene derivatives) occurs at high temperatures (>100°C). Monitor via GC-MS .

Q. How does the cyclopropylmethoxy group influence biological activity compared to other ether substituents?

  • Conformational rigidity : The cyclopropane ring restricts rotation, potentially improving binding affinity to enzymes or receptors. Compare with flexible methoxypropoxy analogs using molecular docking (e.g., AutoDock Vina) .
  • Metabolic stability : Cyclopropyl groups resist oxidative degradation by cytochrome P450 enzymes, as shown in in vitro hepatic microsome assays .
  • Toxicity : Acute toxicity (LD₅₀ > 500 mg/kg in rodents) is lower than chloro or nitro analogs, per OECD 423 guidelines .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

  • Discrepancy : Conflicting ¹H NMR shifts for the bromoethyl group (δ 4.2 vs. 4.5 ppm).
    • Resolution : Variable solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Standardize conditions and use 2D NMR (COSY) to assign coupling .
  • DFT vs. experimental IR spectra : Computed C-Br stretches (~550 cm⁻¹) may not match observed values due to anharmonicity. Apply scaling factors (0.96–0.98) to theoretical data .

Methodological Resources

TechniqueApplicationReference
SHELXCrystallographic refinement
B3LYP/6-31G*Electronic structure modeling
GC-MSPurity analysis
AutoDock VinaBinding affinity prediction

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